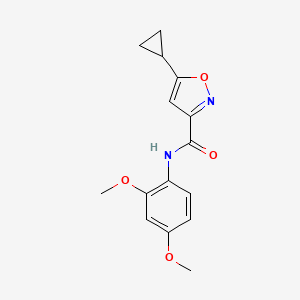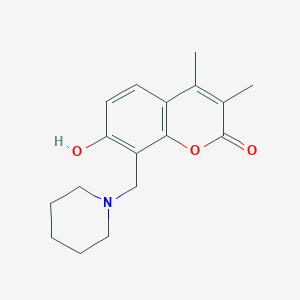![molecular formula C14H15N3S B4478620 2-(1-pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B4478620.png)
2-(1-pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine
Overview
Description
2-(1-Pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidinyl group and a thienylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Thienylvinyl Group: The thienylvinyl group can be introduced via a Heck coupling reaction, where a thienyl halide reacts with a vinylpyrimidine in the presence of a palladium catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine reacts with a halogenated pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylvinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2-(1-pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzyme active sites or receptor binding pockets, while the thienylvinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(1-Pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(1-Pyrrolidinyl)-4-[2-(2-thienyl)vinyl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-(1-Pyrrolidinyl)-4-[2-(2-thienyl)vinyl]imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
Uniqueness: The presence of both a pyrrolidinyl group and a thienylvinyl group on the pyrimidine ring makes 2-(1-pyrrolidinyl)-4-[2-(2-thienyl)vinyl]pyrimidine unique
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-10-17(9-1)14-15-8-7-12(16-14)5-6-13-4-3-11-18-13/h3-8,11H,1-2,9-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMKURUYMNCSB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[methyl(phenylsulfonyl)amino]methyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4478542.png)
![2-(methoxymethyl)-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4478550.png)
![N-[1-(4-fluorophenyl)ethyl]-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4478553.png)
![N-(4-{[2-(3-isopropyl-5-isoxazolyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4478561.png)
![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4478568.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4478571.png)

![N-(4-chlorophenyl)-4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4478589.png)

![2-({2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4478603.png)
![2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide](/img/structure/B4478607.png)
![3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4478618.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide](/img/structure/B4478622.png)
![1-[(4-FLUOROPHENYL)METHYL]-N-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4478637.png)
